![molecular formula C7H4BrN3O2 B582319 3-Bromo-7-nitroimidazo[1,2-A]pyridine CAS No. 1234615-99-6](/img/structure/B582319.png)

3-Bromo-7-nitroimidazo[1,2-A]pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

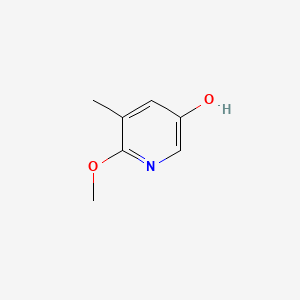

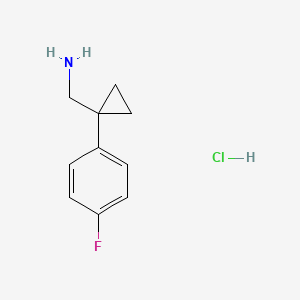

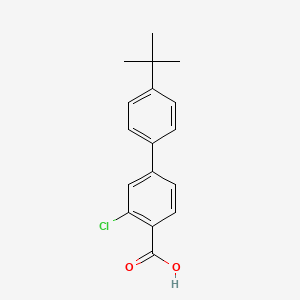

3-Bromo-7-nitroimidazo[1,2-A]pyridine is a compound with the molecular formula C7H4BrN3O2 . It is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, including 3-Bromo-7-nitroimidazo[1,2-A]pyridine, has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .Molecular Structure Analysis

The molecular structure of 3-Bromo-7-nitroimidazo[1,2-A]pyridine is characterized by a fused bicyclic 5–6 heterocycle . The InChI code for this compound is 1S/C7H4BrN3O2/c8-6-4-9-7-5 (11 (12)13)2-1-3-10 (6)7/h1-4H .Chemical Reactions Analysis

Imidazo[1,2-a]pyridines, including 3-Bromo-7-nitroimidazo[1,2-A]pyridine, have been used in the synthesis of various compounds with significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Bromo-7-nitroimidazo[1,2-A]pyridine include a molecular weight of 242.03 . The compound is solid in physical form .Wissenschaftliche Forschungsanwendungen

-

Pharmaceutical Research

- Nitroimidazo[1,2-A]pyridine compounds have been studied for their potential as antileishmanial pharmacophores .

- The research involved the synthesis of 22 new derivatives and screening them against the promatigote and axenic amastigote stages of Leishmania donovani and L. infantum .

- The best compounds were tested against the intracellular amastigote stage of L. infantum and evaluated for their in vitro physicochemical and pharmacokinetic properties .

- The results led to the discovery of a new antileishmanial compound, 6-chloro-3-nitro-8-(pyridin-4-yl)-2-[(3,3,3-trifluoropropylsulfonyl)methyl]imidazo[1,2-A]pyridine, which displayed low cytotoxicities on both HepG2 and THP1 cell lines (CC50 > 100 µM) and good activity against the intracellular amastigote stage of L. infantum (EC50 = 3.7 µM) .

-

Organic Chemistry

- Imidazo[1,2-A]pyridines are synthesized from 2-aminopyridines and acetophenones in a CuI-catalyzed aerobic oxidative synthesis .

- This reaction is compatible with a broad range of functional groups and also enables the formation of alkenyl-substituted imidazoheterocycles by using unsaturated ketones as substrates .

- Preliminary mechanistic studies indicate that this reaction proceeds through a catalytic Ortoleva-King reaction .

-

Material Science

-

Chemical Synthesis

- Imidazo[1,2-A]pyridines can be synthesized from 2-aminopyridines and acetophenones in a CuI-catalyzed aerobic oxidative synthesis .

- This reaction is compatible with a broad range of functional groups and also enables the formation of alkenyl-substituted imidazoheterocycles by using unsaturated ketones as substrates .

- Preliminary mechanistic studies indicate that this reaction proceeds through a catalytic Ortoleva-King reaction .

-

Drug Development

- Imidazopyridine is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .

- This moiety is synthesized from easily available chemicals, making it desirable for use in various branches of chemistry .

- The synthesis of this scaffold employs different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .

-

Catalysis

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-bromo-7-nitroimidazo[1,2-a]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrN3O2/c8-6-4-9-7-3-5(11(12)13)1-2-10(6)7/h1-4H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCAJFNRBOCVBIX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=NC=C2Br)C=C1[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-7-nitroimidazo[1,2-A]pyridine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Bromo-2-methylbenzo[d]oxazole](/img/structure/B582238.png)

![11bR,11/'bR)-4,4/'-[(1S,2S)-1,2-diphenyl-1,2-ethanediyl]bis[4,5-dihydro-H-Dinaphth[2,1-c:1/',2/'-e]](/img/structure/B582250.png)

![6-Bromo-1H-pyrrolo[3,2-B]pyridine-2-carboxylic acid](/img/structure/B582254.png)